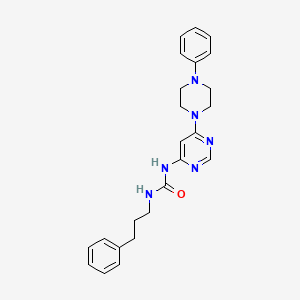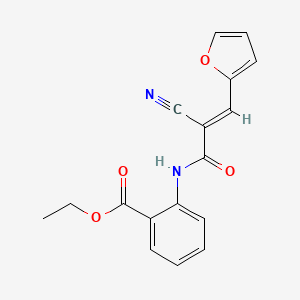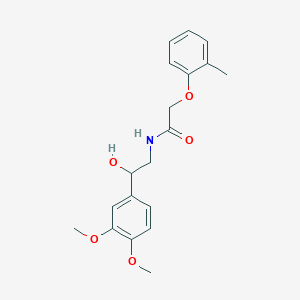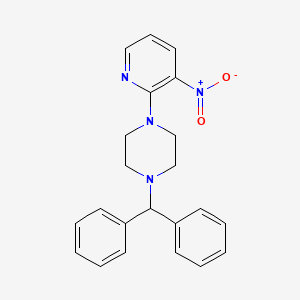
3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Scientific Research Applications
Synthesis Techniques
The synthesis of compounds related to "3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one" involves various strategies, including the Gewald synthesis technique for constructing novel Schiff bases, and the Vilsmeier-Haack reaction for synthesizing 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives. These compounds exhibit significant antimicrobial activity, highlighting the potential of these synthetic approaches in developing new therapeutic agents (Puthran et al., 2019).
Photophysical Properties
Research on pyrazine-based chromophores has shown that these compounds can be highly emissive and exhibit strong emission solvatochromism. This indicates their potential in applications requiring intramolecular charge transfer (ICT) and suggests their use in developing new fluorescent materials for various applications, including sensing and bioimaging (Hoffert et al., 2017).
Antimicrobial and Anticancer Applications
Several studies have focused on the antimicrobial and anticancer properties of related compounds. For instance, novel Schiff bases derived from similar chemical structures have been found to exhibit excellent antimicrobial activity, offering pathways for developing new antimicrobial agents. Additionally, derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one have shown inhibition against lung cancer cell growth, suggesting their potential as anticancer therapeutics (Zheng et al., 2011).
properties
IUPAC Name |
3-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-1-(3-fluorophenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c1-2-26-17-8-6-14(7-9-17)18(24)13-27-19-20(25)23(11-10-22-19)16-5-3-4-15(21)12-16/h3-12H,2,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBWIUQAXOCTNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-butyl-1H-benzo[d]imidazole](/img/structure/B2369841.png)


![6-Tert-butyl-2-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2369845.png)

![5-[(Cyclopropylamino)methyl]-2,3-dimethylbenzene-1-sulfonamide hydrochloride](/img/structure/B2369849.png)
![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2369850.png)




